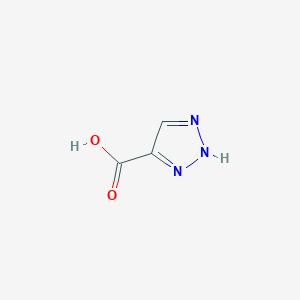

1H-1,2,3-triazole-4-carboxylic acid

Description

Historical Context and Evolution of Triazole Chemistry

The journey of triazole chemistry began in 1885 when Bladin first described the five-membered ring system containing three nitrogen atoms. nih.gov The development of this field progressed steadily, accelerating with the advent of more efficient and convenient synthetic methods. nih.gov A pivotal moment in triazole synthesis was the discovery of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.org However, this method often resulted in a mixture of isomers and required high temperatures. wikipedia.orgfrontiersin.org

A significant leap forward came with the introduction of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction proved to be highly efficient and regioselective, primarily yielding 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The development of ruthenium-catalyzed versions (RuAAC) further expanded the synthetic toolkit, allowing for the selective formation of 1,5-disubstituted isomers. wikipedia.org These advancements have made the synthesis of a wide array of 1,2,3-triazole derivatives, including 1H-1,2,3-triazole-4-carboxylic acid, more accessible and scalable. scispace.comnih.gov

Significance of the 1,2,3-Triazole Core in Heterocyclic Chemistry

The 1,2,3-triazole ring is a highly stable aromatic system that is largely resistant to hydrolysis, oxidation, and reduction. nih.gov This stability makes it an ideal scaffold or "linker" in the design of complex molecules. nih.govresearchgate.net The triazole ring possesses a significant dipole moment and can participate in various non-covalent interactions, including hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.netmdpi.com

In medicinal chemistry, the 1,2,3-triazole moiety is considered a major pharmacophore, a structural feature responsible for a drug's pharmacological activity. nih.govacs.org Its presence is found in a variety of approved drugs, highlighting its importance in therapeutic development. researchgate.nettandfonline.com The ability to easily synthesize and modify the triazole core through click chemistry has made it a favored component in the creation of new drug candidates. nih.govwisdomlib.org

Overview of Research Trajectories for this compound

Research into this compound and its derivatives is expanding in several key directions:

Medicinal Chemistry: A primary focus is the synthesis and evaluation of novel 1,2,3-triazole-4-carboxylic acid derivatives as potential therapeutic agents. These compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govwisdomlib.orgnih.gov The carboxylic acid group provides a handle for further functionalization and can also act as a bioisostere for other functional groups. nih.gov

Materials Science: The unique photophysical properties of some 2-aryl-1,2,3-triazole acids are being explored for applications as fluorescent sensors. mdpi.com These compounds can exhibit fluorescence that is sensitive to their environment, making them potential candidates for detecting specific analytes. mdpi.com

Synthetic Methodology: Researchers continue to develop more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. google.comnih.gov This includes the use of green chemistry principles like ultrasound-assisted synthesis and the development of novel catalytic systems. nih.gov

Coordination Chemistry: The nitrogen atoms in the triazole ring can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The dicarboxylic acid derivative, 1H-1,2,3-triazole-4,5-dicarboxylic acid, is a notable building block in this area. bldpharm.com

Multidisciplinary Relevance and Academic Impact

The study of this compound transcends traditional disciplinary boundaries, finding applications in a wide range of scientific fields. Its versatility makes it a valuable tool for chemists, biologists, and materials scientists.

The academic impact is evident in the growing number of publications and patents related to this compound and its derivatives. google.commdpi.com The ease of synthesis via click chemistry has made the 1,2,3-triazole scaffold a popular choice for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov Furthermore, the investigation of its fundamental chemical and physical properties continues to provide new insights into the nature of heterocyclic compounds. mdpi.com

Interactive Data Table: Physicochemical Properties of Triazole Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 16681-70-2 | C3H3N3O2 | 113.07 |

| 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 | C3H3N3O2 | 113.07 |

| 1H-1,2,3-Triazole-4,5-dicarboxylic acid | 4546-95-6 | C4H3N3O4 | 157.08 |

| Methyl 1H-1,2,3-triazole-4-carboxylate | 4967-77-5 | C4H5N3O2 | 127.10 |

| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Not Available | C10H9N3O2 | 203.19 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODOEDLCNTSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168192 | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-70-2 | |

| Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h 1,2,3 Triazole 4 Carboxylic Acid and Its Derivatives

Click Chemistry Approaches

Click chemistry provides a powerful platform for the synthesis of 1,2,3-triazoles through the cycloaddition of azides and alkynes. This approach is characterized by high yields, mild reaction conditions, and high regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. acs.org

The efficiency of the CuAAC reaction is highly dependent on the specific reaction conditions. A variety of copper(I) sources can be employed, including copper(I) iodide (CuI) and copper(I) bromide. beilstein-journals.org Often, the active Cu(I) catalyst is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. acs.org This in situ generation of Cu(I) is crucial as Cu(I) can be sensitive to oxidation. acs.org The choice of solvent also plays a significant role. While the reaction can be performed in a range of organic solvents, the use of solvent mixtures like CH₃CN/H₂O has been reported to be effective. scispace.comnih.gov Temperature and reaction time are also key parameters to optimize for achieving high yields. For instance, a simple method for the synthesis of 1-[4-(2-carboxyl vinyl) phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester was achieved with a high yield of 90% by stirring the reactants for 120 minutes under a nitrogen atmosphere at room temperature. scispace.comnih.gov In some cases, elevated temperatures may be used to accelerate the reaction, though many CuAAC reactions proceed efficiently at room temperature. acs.orgnih.gov The combination of CuI, N,N-diisopropylethylamine (DIPEA), and acetic acid (HOAc) has been identified as a highly efficient catalytic system, where the acid helps to accelerate the conversion of C-Cu bond-containing intermediates. organic-chemistry.org

Table 1: Optimization of CuAAC Reaction Conditions

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| CuI / Sodium Ascorbate | CH₃CN/H₂O (9:1 V/V) | Room Temperature | 120 min | 90% | scispace.comnih.gov |

| CuSO₄·5H₂O / Sodium Ascorbate | THF/H₂O/EtOH (2:2:1 v/v/v) | 100 °C | Not specified | Moderate | acs.org |

| CuI / DIPEA / HOAc | Not specified | Not specified | Not specified | High | organic-chemistry.org |

| CuI | DMF | 60 °C - 80 °C | Not specified | Optimal at 80 °C | beilstein-journals.org |

| Copper(I) phenylacetylide | CH₂Cl₂ | Room Temperature | 24 h | Not specified | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted regioisomers. beilstein-journals.orgresearchgate.net The regioselectivity of the CuAAC is attributed to the mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov This directed reaction pathway ensures the specific formation of the 1,4-isomer. While CuAAC is the standard for obtaining 1,4-disubstituted triazoles, recent research has explored copper-catalyzed methods to achieve 1,5-disubstituted products, for example, through a decarboxylative annulation of cinnamic acids with aryl azides. rsc.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign CuAAC protocols. nih.gov This includes the use of sustainable solvents such as water, glycerol, and polyethylene (B3416737) glycol (PEG). nih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. nih.gov Furthermore, techniques like ultrasound irradiation have been shown to enhance reaction rates and efficiency, often allowing for lower catalyst loadings and shorter reaction times. nih.govresearchgate.net The development of recyclable catalytic systems, such as copper nanoparticles stabilized in PEG, further contributes to the greening of this important transformation. nih.gov Organocatalytic approaches, using secondary amines to catalyze the reaction between allyl ketones and azides, also offer a metal-free alternative for the synthesis of 1,2,3-triazoles. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in 1H-1,2,3-Triazole-4-carboxylic Acid Synthesis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free click reaction that utilizes strained cyclooctynes to react with azides. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145), which significantly accelerates the cycloaddition without the need for a catalyst. magtech.com.cn This is particularly advantageous in biological systems where the toxicity of copper catalysts can be a concern. nih.gov The reaction is highly efficient and bioorthogonal, meaning it proceeds readily in complex biological environments without interfering with native biochemical processes. magtech.com.cn While highly effective, a limitation of SPAAC can be the synthetic complexity involved in preparing the strained cyclooctyne reagents. nih.gov

Alternative Metal-Catalyzed Cycloaddition Reactions (e.g., Ru(II)-catalyzed rearrangements)

While copper is the most common catalyst for azide-alkyne cycloadditions, other metals have been shown to catalyze this transformation with different outcomes. Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable example that provides a complementary regioselectivity to CuAAC. nih.gov RuAAC reactions, particularly with catalysts like Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov This alternative regioselectivity is valuable for accessing a different isomer of the triazole core, which can have distinct biological activities and material properties. nih.gov The mechanism of RuAAC is believed to proceed through the formation of a ruthenium-vinylidene intermediate, which differs from the copper-acetylide intermediate in CuAAC. nih.gov Ruthenium catalysts are also capable of catalyzing the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. nih.gov

Table 2: Comparison of Catalytic Cycloaddition Reactions

| Reaction | Catalyst | Primary Product | Key Advantage | Reference |

|---|---|---|---|---|

| CuAAC | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, mild conditions | acs.orgnih.gov |

| SPAAC | None (Strained Alkyne) | 1,4- and 1,5-mixture (depending on alkyne) | Metal-free, bioorthogonal | magtech.com.cn |

| RuAAC | Ruthenium(II) | 1,5-Disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC | nih.govnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Non-Click Chemistry Synthetic Routes

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a dominant method for synthesizing 1,2,3-triazoles, several other powerful strategies have been developed. These non-click chemistry routes offer alternative pathways, sometimes providing access to unique substitution patterns or proceeding under metal-free conditions.

Synthesis from Azides and β-Ketoesters

A notable method for the synthesis of 1,2,3-triazole-4-carboxylic acids involves the reaction of azides with β-ketoesters. google.comacs.org This approach can be considered an attractive alternative to metal-catalyzed cycloadditions. nih.gov The reaction of an azide with a β-ketoester in the presence of a base can lead to the formation of 3H- google.comnih.govorganic-chemistry.orgtriazole-4-carboxylic acid. google.com

The reaction's outcome can be highly dependent on the substitution pattern of the β-ketoester. For instance, reactions with 2-unsubstituted β-ketoesters tend to yield 5-methyl-1,2,3-triazoles. acs.orgnih.gov Conversely, when 2-alkyl-substituted β-ketoesters are used, the reaction produces 5-hydroxy-1,2,3-triazoles. acs.orgnih.gov These 5-hydroxy-1,2,3-triazoles have been noted for their acidic character. nih.gov The reaction conditions, such as the choice of base and solvent, can also influence the product distribution and yield. For example, the use of DBU in acetonitrile (B52724) has been reported for these transformations. acs.org

Historically, the cycloaddition of β-ketoesters and azides was reported by Dimroth in 1902, where ethyl acetoacetate (B1235776) reacted with azidobenzene (B1194522) in the presence of sodium ethoxide to give 5-hydroxytriazoles in low yields. nih.gov More recent studies have refined this process, offering higher yields and a better understanding of the factors controlling the regioselectivity. acs.orgnih.gov

Table 1: Synthesis of 1,2,3-Triazoles from Azides and β-Ketoesters

| Azide Reactant | β-Ketoester Reactant | Base | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Azide | Ethyl acetoacetate | Sodium ethoxide | 5-Hydroxytriazole | nih.gov |

| Pyridyl Azides | 2-unsubstituted β-ketoester | DBU | 5-Methyl-1,2,3-triazole | acs.orgnih.gov |

| Phenyl Azide | 2-alkyl-substituted β-ketoester | DBU | 5-Hydroxy-1,2,3-triazole | acs.orgnih.gov |

| Azide | β-ketoester | Base | 3H- google.comnih.govorganic-chemistry.orgtriazole-4-carboxylic acid | google.com |

Utilizing Diazo-Compounds as Nitrogen Sources

Diazo compounds serve as versatile reagents in the synthesis of azoles, including 1,2,3-triazoles. nih.gov This approach offers an alternative to the more common use of azides. A copper-catalyzed [3+2] cycloaddition reaction between secondary amines and diazo compounds can produce N1-substituted-1,2,3-triazoles. nih.govscispace.com This method is advantageous due to its use of oxygen as a green oxidant, readily available starting materials, and good functional group compatibility, providing yields in the range of 55-84%. nih.govscispace.com

The reaction mechanism involves the [3+2] cycloaddition of an imine cation, formed from the secondary amine, with the α-diazo compound. The resulting intermediate is then oxidized to the N1-substituted-1,2,3-triazole. nih.govscispace.com This strategy highlights the utility of diazo compounds in constructing the triazole ring system with retention of the nitrogen atoms. nih.gov

Reactions Involving Amidines and Hydrazines

A general and highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.govorganic-chemistry.orgorganic-chemistry.org This method is notable for its efficiency and ability to generate diverse triazole structures. organic-chemistry.org The reaction proceeds through the in situ formation of an acylamidine intermediate from the carboxylic acid and amidine, which then undergoes cyclization with a hydrazine. organic-chemistry.orgfrontiersin.org

This approach offers several advantages, including high regioselectivity and good tolerance of various functional groups. nih.govfrontiersin.org The use of coupling agents like HATU/DIPEA facilitates the initial formation of the acylamidine. organic-chemistry.org While this specific methodology primarily yields 1,2,4-triazoles, it underscores the broader utility of amidines and hydrazines as key building blocks in triazole synthesis. nih.govorganic-chemistry.orgfrontiersin.org

Palladium-Catalyzed Synthesis from Alkenyl Halides and Sodium Azide

A novel palladium-catalyzed synthesis of 1H-triazoles from alkenyl halides and sodium azide has been established, representing a new reactivity pattern in palladium chemistry. organic-chemistry.org A one-pot method for synthesizing 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide has been developed using a palladium catalyst. organic-chemistry.org This reaction is carried out in the presence of Pd₂(dba)₃ and Xantphos in DMF at elevated temperatures. organic-chemistry.org

The proposed mechanism involves the debrominative decarboxylation of the starting material to form a (Z)-β-arylvinyl bromide intermediate. This intermediate then undergoes a cycloaddition reaction with hydrazoic acid (formed in situ from sodium azide) to yield the 4-aryl-1H-1,2,3-triazole product. organic-chemistry.org This method provides a practical route to triazoles and has been shown to be effective for a range of substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.org

Oxidative Cycloaddition of Azides and Activated Alkenes

The synthesis of 1,2,3-triazoles can also be achieved through the cycloaddition of aryl azides with activated alkenes. researchgate.net This reaction can be catalyzed by doped nanotubes under both conventional heating and microwave irradiation, leading to high yields of the triazole products. researchgate.net The mechanism involves the reaction of the aryl azide with an activated alkene, such as those derived from β-dicarbonyl compounds. researchgate.net This method is noted for its mild reaction conditions and the potential for catalyst reusability. researchgate.net

Derivatization Strategies from this compound Precursors

The this compound scaffold is a valuable precursor for the synthesis of a wide range of derivatives. researchgate.netresearchgate.net The carboxylic acid functionality provides a convenient handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

One common derivatization strategy is the formation of amides and esters. For example, the reaction of this compound with amines or alcohols, often facilitated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), can lead to the corresponding amides and esters in good yields. scielo.br

Furthermore, the triazole ring itself can be functionalized. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto the triazole ring of 1,4-disubstituted 1,2,3-triazoles, providing access to fully substituted triazoles. nih.gov This method allows for the construction of 1,4,5-trisubstituted 1,2,3-triazoles with well-defined regiochemistry. nih.gov

The hydrolysis of ester groups on triazole carboxylates is another straightforward derivatization to obtain the corresponding carboxylic acids. researchgate.net For example, ethyl 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylates can be hydrolyzed to afford the title carboxylic acids. researchgate.net Additionally, the triazole core can be incorporated into larger heterocyclic systems, as demonstrated by the transformation of 1-aryl-1H-1,2,3-triazoles bearing a 2'-bromophenyl unit into tetracyclic triazolophenanthridines via a Pd-catalyzed C–H arylation. rsc.org

Table 2: Derivatization Strategies for this compound and its Derivatives

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference(s) |

|---|---|---|---|---|

| This compound | Amines/Alcohols, EDC, HOBt | Amides/Esters | Carboxylic acid activation and coupling | scielo.br |

| 1,4-Disubstituted 1,2,3-triazole | Aryl bromide, Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4,5-Trisubstituted 1,2,3-triazole | C-H Arylation | nih.gov |

| Ethyl 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylate | Base/Acid | 1-Alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic acid | Ester Hydrolysis | researchgate.net |

| 1-Aryl-1H-1,2,3-triazole with 2'-bromophenyl group | Pd catalyst | Tetracyclic triazolophenanthridine | Intramolecular C-H Arylation | rsc.org |

Formation of Esters and Amides

The derivatization of the carboxylic acid group of this compound into esters and amides is a crucial step in modifying the compound's properties for various applications.

1H-1,2,3-triazole-4-carboxamides have been synthesized through several effective methods. One approach involves the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of organic azides with propiolamide, which is itself synthesized from propiolic acid. researchgate.net This method has been used to produce novel 1-substituted-1H-1,2,3-triazole-4-carboxamide derivatives. researchgate.net Another strategy employs organocatalysis, where β-keto amides react with azides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides with high regioselectivity. researchgate.net The development of these carboxamides is significant, as they have been identified as potent and selective inverse agonists and antagonists of the pregnane (B1235032) X receptor (PXR), a target for mitigating adverse drug responses. nih.gov

The synthesis of ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates represents another important class of ester derivatives. unisi.it These compounds are accessible through multi-step synthetic sequences, often involving the construction of the pyrazole (B372694) ring followed by the introduction of the triazole moiety.

| Product Class | Synthetic Method | Key Features |

| 1H-1,2,3-triazole-4-carboxamides | Copper(I)-catalyzed cycloaddition of organic azides and propiolamide. researchgate.net | Rapid synthesis of 1-substituted derivatives. researchgate.net |

| 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides | DBU-catalyzed [3+2] cycloaddition of β-keto amides and azides. researchgate.net | High yields and regioselectivity at room temperature. researchgate.net |

| Ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates | Multi-step synthesis involving pyrazole and triazole ring formation. unisi.it | Access to complex heterocyclic systems. |

Synthesis of Fused Heterocyclic Systems Containing the 1,2,3-Triazole Core

The fusion of the 1,2,3-triazole ring with other heterocyclic systems leads to novel molecular architectures with diverse biological activities.

Thieno[2,3-d]pyrimidines fused with a triazole ring are of significant interest in medicinal chemistry. nih.govresearchgate.net The synthesis of these compounds can be achieved through various routes. For instance, 6-substituted 5-amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines serve as key intermediates for the synthesis of new thienopyrimidotriazoles. rsc.orgrsc.org

Quinoline-4-carboxylic acids and their derivatives represent another important class of fused heterocycles. nih.govresearchgate.net The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a common method for synthesizing quinoline-4-carboxylic acids, though it can be limited by low yields with electron-deficient anilines. nih.gov Novel one-pot methods have been developed for the synthesis of triazole-incorporated 2-oxoquinoline-4-carboxamides. researchgate.net Additionally, pyrimido[4,5-b]quinolines containing 1,2,3-triazole moieties have been synthesized via one-pot multi-component reactions catalyzed by DABCO. nih.gov

| Fused System | Synthetic Approach | Example |

| Thieno[2,3-d]pyrimidines | Cyclization of substituted thieno[2,3-d]pyrimidine (B153573) precursors. rsc.orgrsc.org | Synthesis of thienopyrimidotriazoles from 5-amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines. rsc.orgrsc.org |

| Quinoline-4-carboxylic acids | Doebner reaction (three-component). nih.gov | Reaction of anilines, aldehydes, and pyruvic acid. nih.gov |

| Triazole-fused Quinolines | One-pot multi-component reactions. researchgate.netnih.gov | DABCO-catalyzed synthesis of 1,2,3-triazole-fused pyrimido[4,5-b]quinolines. nih.gov |

Introduction of Various Substituents for Structure-Activity Relationship Studies

The systematic introduction of different substituents (aryl, alkyl, heteroaryl) onto the this compound scaffold is fundamental for conducting structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity of lead compounds.

For example, in the development of PXR inhibitors based on the 1H-1,2,3-triazole-4-carboxamide scaffold, extensive SAR studies were performed by introducing various substituents at different positions of the molecule. nih.gov This led to the discovery of highly potent and selective inverse agonists and antagonists. nih.gov Similarly, SAR studies on 1-aryl-1H-naphtho[2,3-d] researchgate.netrsc.orgnih.govtriazole-4,9-dione derivatives identified potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

Novel Methodologies and Innovations in this compound Synthesis

Recent innovations in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental friendliness of this compound synthesis.

Catalyst Development

The development of novel catalysts has been a major driver of progress in triazole synthesis.

Magnetic nanocatalysts , such as copper nanoparticles supported on magnetic materials (e.g., Fe3O4), have emerged as highly efficient and recyclable catalysts for the synthesis of 1,2,3-triazoles. researchgate.netnih.govnih.gov These catalysts offer several advantages, including mild reaction conditions, excellent yields, and easy separation from the reaction mixture using an external magnet. researchgate.netnih.gov

Cyclodextrin-based catalysts represent another green and sustainable approach. rawdatalibrary.netresearchgate.net Beta-cyclodextrin (β-CD), a biodegradable and non-toxic cyclic oligomer, can be used as a catalyst in various organic transformations, including the synthesis of 1,2,3-triazoles. rawdatalibrary.netresearchgate.net Modified β-CD derivatives can form inclusion complexes with metal catalysts, enhancing their catalytic properties and allowing for reactions to be carried out under environmentally friendly conditions. researchgate.netnih.gov

| Catalyst Type | Key Features |

| Magnetic Nanocatalysts | High efficiency, recyclability, easy separation. researchgate.netnih.gov |

| Cyclodextrin-based Catalysts | Green, sustainable, biodegradable, non-toxic. rawdatalibrary.netresearchgate.netresearchgate.net |

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of this compound derivatives have been reported. These approaches often involve the in-situ generation of one of the reactants, followed by a cycloaddition reaction. For instance, a one-pot synthesis of 1,2,3-triazole-fused chromenes and quinolines has been developed based on an oxidative azide-olefin cycloaddition followed by intramolecular reductive cyclization. researchgate.net

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of microwave irradiation has been successfully employed in the synthesis of various 1,2,3-triazole derivatives. nih.govnih.gov A green, metal-free, one-pot microwave-assisted synthesis of 1,4-dihydrochromene triazoles has been developed using PEG400 as a solvent. nih.gov This method avoids the use of potentially toxic nitroalkenes by starting from simple benzaldehydes and nitromethane. nih.gov

Spectroscopic and Crystallographic Characterization of 1h 1,2,3 Triazole 4 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 1H-1,2,3-triazole-4-carboxylic acid and its analogs.

1H NMR and 13C NMR for Structural Elucidation and Isomer Differentiation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the molecular framework of triazole derivatives. nih.gov The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, the proton on the C5 of the triazole ring typically appears as a singlet. For instance, in a DMSO-d₆ solution, this proton signal can be observed at approximately 8.83 ppm. nih.gov The acidic proton of the carboxylic acid group gives rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

A critical application of NMR is the differentiation of regioisomers, a common challenge in triazole synthesis. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, while the ruthenium-catalyzed reaction (RuAAC) produces the 1,5-disubstituted isomers. frontiersin.org The chemical shift of the triazole ring proton (H-5 in the 1,4-isomer and H-4 in the 1,5-isomer) is diagnostic. The C5–H proton of a 1,4-disubstituted 1,2,3-triazole is readily distinguished from other protons in the molecule. nih.gov

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the triazole ring carbons (C4 and C5) and the carboxyl carbon are characteristic of the specific isomer and substitution pattern. For example, in a series of 1H-1,2,3-triazole and carboxylate analogues of metronidazole (B1676534), the chemical structures were confirmed using ¹H and ¹³C NMR spectroscopy, along with high-resolution mass spectrometry (HRMS). nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | DMSO-d₆ | 8.83 (s, 1H, C₅–H) | Not specified | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.59 (s, 1H, C₅–H) | Not specified | nih.gov |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Beyond basic structural elucidation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to investigate the spatial proximity of atoms, providing insights into the conformation of these molecules. ipb.pt For instance, ROESY spectra have been used to confirm the position of substituents on the triazole moiety. ipb.pt

Furthermore, NMR is a powerful tool for studying non-covalent interactions, particularly hydrogen bonding. The chemical shift of protons involved in hydrogen bonds, such as the N-H of the triazole ring and the O-H of the carboxylic acid, is sensitive to the solvent environment. nih.govmdpi.com A noticeable downfield shift of the triazole C₅–H proton signal in DMSO compared to CDCl₃ suggests a C–H⋯O hydrogen bond with the sulfoxide (B87167) oxygen of DMSO. nih.gov Theoretical calculations have shown that the dihedral angle of 1-benzyl-4-phenyl-1H-1,2,3-triazole is influenced by the solvent polarity, which can be correlated with the observed changes in the ¹H NMR spectra. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound and its analogs displays a series of absorption bands that correspond to specific vibrational modes of its functional groups. The presence of a carboxylic acid is indicated by a very broad O-H stretching band, typically in the 3300–2500 cm⁻¹ region, and a strong C=O stretching vibration around 1700 cm⁻¹. The triazole ring itself gives rise to several characteristic vibrations, including N-H stretching, C-H stretching, and ring stretching (C=C, C-N, N=N) modes. researchgate.netnih.govrsc.org For example, the C=C stretching vibration of a 1H-1,2,3-triazole-4-carbohydrazide has been observed at 1512 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Triazole-Containing Compounds

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3083, 3054 | researchgate.net |

| N-H (amino group) | Stretching | 3211 | researchgate.net |

| C=C (aromatic) | Stretching | 1531, 1472 | researchgate.net |

| Endocyclic N=N | Stretching | 1595 | researchgate.net |

Analysis of Hydrogen Bonding Networks and Molecular Association

IR spectroscopy is particularly sensitive to hydrogen bonding, which plays a crucial role in the solid-state structure and solution behavior of these compounds. The position and shape of the N-H and O-H stretching bands are significantly affected by hydrogen bond formation. nih.gov In the solid state, these bands are often broad due to extensive intermolecular hydrogen bonding. In a study of complexes of 1,2,4-triazole (B32235) with dinitrogen in solid argon, the formation of a weak hydrogen bond between the NH group of the triazole and the nitrogen molecule was observed. nih.gov The interpretation of the vibrational spectra of triazoles can be complex due to strong associations in the condensed state, often resulting in overlapping broad bands in the IR and Raman spectra. asianpubs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, in the study of 1,2,4-triazolylthioacetate acids, the fragmentation pathways were analyzed to aid in the identification of these active pharmaceutical ingredients. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 1H-1,2,3-triazole compound 5c |

| 1H-1,2,3-triazole-4-carbohydrazide |

| 1,2,4-triazole |

X-ray Crystallography

Determination of Solid-State Molecular Architecture and Conformation

For this compound and its analogs, X-ray crystallography has been instrumental in confirming their molecular structures. For example, the crystal structure of methyl 1H-1,2,3-triazole-4-carboxylate revealed an essentially planar molecule. nih.gov Similarly, the structure of a 1,4-substituted 1,2,3-triazole derivative was proven by single-crystal X-ray diffraction. nih.gov

The planarity of the triazole ring is a common feature, a consequence of its aromatic character. acs.org The substituents on the ring, however, can adopt various conformations. For instance, in a derivative with both a nicotinoyloxy and a phenyl group, the dihedral angle between the nicotinoyloxy fragment and the triazole ring was found to be 88.61(5)°, while the angle between the triazole and benzene (B151609) rings was 16.54(11)°. researchgate.net The crystal structure of 1H-1,2,4-triazole-3-carboxamide also showed that the molecule is planar. nih.gov

The following table presents crystallographic data for this compound and a related compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| This compound | C₃H₃N₃O₂ | - | - | - | - | - | - | - | - |

| Methyl 1H-1,2,3-triazole-4-carboxylate | C₄H₅N₃O₂ | Monoclinic | P2₁/c | 3.8823(7) | 17.499(3) | 8.8171(17) | 100.938(3) | 588.12(19) | 4 |

| 1H-1,2,4-Triazole-3-carboxamide | C₃H₄N₄O | Monoclinic | P2₁/c | 3.6944(4) | 17.527(3) | 7.0520(17) | 94.4670(10) | 455.24(14) | 4 |

Analysis of Intermolecular Interactions (e.g., hydrogen bonds, π-stacking)

The way molecules interact with each other in the solid state is crucial for understanding their physical properties and for designing new materials. X-ray crystallography provides detailed information about these intermolecular interactions, such as hydrogen bonds and π-stacking.

The 1,2,3-triazole ring, with its nitrogen atoms and π-system, is capable of participating in a variety of noncovalent interactions. mdpi.comnih.gov Hydrogen bonding is a prominent feature in the crystal structures of this compound and its analogs. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors. nih.gov

In the crystal structure of methyl 1H-1,2,3-triazole-4-carboxylate, the molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, in 1H-1,2,4-triazole-3-carboxamide, extensive N—H⋯O and N—H⋯N hydrogen bonding organizes the molecules into sheets. nih.gov

π-π stacking interactions are also commonly observed between the aromatic triazole rings and other aromatic systems in the molecule. nih.govresearchgate.netresearchgate.netacs.org In methyl 1H-1,2,3-triazole-4-carboxylate, π-π stacking interactions are observed between the triazole rings with a centroid-centroid distance of 3.882 Å. nih.gov In another example, π-π stacking was observed between a triazole ring and a benzene ring with a ring-centroid separation of 3.895(1) Å. researchgate.net These interactions play a significant role in stabilizing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

The UV absorption spectra of 1,2,3-triazoles are typically characterized by π → π* transitions. researchgate.net For the parent 1H-1,2,3-triazole in the gas phase, the maximum absorption cross-section is observed at 206 nm. rsc.orgnih.gov The absorption capacity of these compounds beyond 240 nm is very low, indicating that their atmospheric photodissociation is negligible. rsc.orgnih.gov

For derivatives of this compound, the position and intensity of the absorption bands can be influenced by the substituents and the solvent. mdpi.comresearchgate.net For example, a study of 2-aryl-1,2,3-triazole-4-carboxylic acids showed that their photophysical properties are highly dependent on the environment due to the formation of intermolecular associates. mdpi.com The UV spectrum of an unsaturated carboxylic acid, a class to which some triazole derivatives might belong, can show an absorption maximum around 210 nm. researchgate.net

The following table summarizes UV-Vis absorption data for 1H-1,2,3-triazole and a related compound.

| Compound | Solvent/Phase | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Reference |

| 1H-1,2,3-triazole | Gas Phase | 206 | - | rsc.orgnih.gov |

| 2-(phenylsulfonyl)-2H-1,2,3-triazole | - | 205, 211, 216, 236 | 3670, 4812, 6245, 18750 | researchgate.net |

It is important to note that theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to help assign the observed electronic transitions and to better understand the photophysical properties of these molecules. mdpi.comrsc.org

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of 1,2,3-triazole-4-carboxylic acid analogs, particularly 2-aryl-1,2,3-triazole acids, have been investigated to understand their optical properties. mdpi.comnih.gov The absorption maxima for these compounds are typically observed in the range of 325–342 nm. For instance, studies on 2-aryl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acids show absorption maxima that are influenced by the solvent environment. mdpi.com In solvents like dimethyl sulfoxide (DMSO) and 1,4-dioxane, the absorption maxima are found to be very similar. mdpi.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to support the experimental findings and provide insights into the electronic transitions. mdpi.comnih.gov

The absorption characteristics are also sensitive to structural modifications of the triazole ring. For example, adenine (B156593) analogues incorporating a 1,2,3-triazole moiety exhibit shifts in their absorption spectra based on the position of nitrogen atoms. rsc.org Analogs with a nitrogen atom at the 8-position show a more red-shifted and structured absorption compared to those with a carbon at the same position. rsc.org

Table 1: Absorption Maxima of Selected 2-Aryl-1,2,3-Triazole-4-Carboxylic Acid Analogs in Various Solvents

| Compound | Solvent | Absorption Maxima (λabs, nm) |

|---|---|---|

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1a) | DMSO | 336 |

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1a) | 1,4-Dioxane | 330 |

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1a) | Methanol (B129727) | 325 |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) | DMSO | 342 |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) | 1,4-Dioxane | 342 |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) | Methanol | 335 |

Data sourced from a study on the optical properties of 2-aryl-1,2,3-triazole acids. mdpi.com

Solvent Effects on Electronic Spectra

The electronic spectra of 1,2,3-triazole-4-carboxylic acid derivatives display significant sensitivity to the solvent environment. mdpi.comnih.gov This solvatochromism is a key feature that makes them interesting for sensor applications. The influence of solvent polarity and hydrogen bonding capabilities on the absorption spectra has been studied using various solvent parameter sets. researchgate.net

For 2-aryl-1,2,3-triazole acids, the nature of the solvent dictates the molecular species present, which in turn affects the electronic spectra. In both polar aprotic (like DMSO) and nonpolar (like 1,4-dioxane) solvents, these acids tend to form stable intermolecular associates, which are responsible for their fluorescence. mdpi.comnih.gov However, in protic solvents like methanol, these associations can be weakened, leading to the formation of different fluorescent species. mdpi.comnih.gov When dissolved in water, the fluorescent species exhibit optical characteristics similar to their corresponding sodium salts, suggesting an anionic character. mdpi.comnih.gov This indicates that the ionization state of the carboxylic acid group, influenced by the solvent, plays a crucial role in the observed electronic transitions. The complexity of solvent effects is also dependent on the nature of substituents on the triazole core. researchgate.net

Fluorescence Spectroscopy

The fluorescence properties of 1,2,3-triazole-4-carboxylic acids and their analogs are a significant area of research, with potential applications in materials science and as biological probes. mdpi.comrsc.org

Photophysical Properties of Fluorescent 1,2,3-Triazole-4-carboxylic Acids

Many derivatives of 1,2,3-triazole-4-carboxylic acid exhibit fluorescence, often with high quantum yields. mdpi.com For instance, certain 2-aryl-1,2,3-triazoles display high blue fluorescence with quantum yields that can range from 10% to as high as 99%. mdpi.com The fluorescence is attributed to the formation of stable intermolecular associates in many organic solvents. mdpi.comnih.gov

The photophysical properties are highly dependent on the molecular structure and the surrounding environment. mdpi.com For example, the sodium salts of 2-aryl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylates are noted as new water-soluble fluorophores with excellent photophysical characteristics. mdpi.com The introduction of different functional groups and substituents on the triazole ring allows for the fine-tuning of these properties. rsc.org

Quantum Yield and Stokes Shift Analysis

The quantum yield (QY) and Stokes shift are critical parameters for characterizing fluorescent compounds. For 2-aryl-1,2,3-triazole acids and their sodium salts, these properties have been investigated in various solvents. mdpi.com The sodium salts, in particular, show significantly higher quantum yields in water compared to DMSO, with values reaching up to 0.46 and 0.80 for different derivatives. mdpi.com

The Stokes shift, which is the difference between the absorption and emission maxima, is also influenced by the solvent and the specific structure of the triazole derivative. researchgate.net A larger Stokes shift is generally desirable for fluorescence applications to minimize self-absorption.

Table 2: Photophysical Data for Selected 2-Aryl-1,2,3-Triazole-4-Carboxylic Acid Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1a) | DMSO | 336 | 450 | 0.44 | 7979 |

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1a) | 1,4-Dioxane | 330 | 430 | 0.50 | 7663 |

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1a) | Methanol | 325 | 450 | 0.05 | 9037 |

| Sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate (2a) | DMSO | 333 | 445 | 0.20 | 7695 |

| Sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate (2a) | Water | 328 | 440 | 0.46 | 7987 |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) | DMSO | 342 | 455 | 0.60 | 7306 |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) | 1,4-Dioxane | 342 | 430 | 0.65 | 5878 |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) | Methanol | 335 | 450 | 0.07 | 7924 |

| Sodium 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate (2b) | DMSO | 340 | 450 | 0.25 | 7034 |

| Sodium 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate (2b) | Water | 330 | 435 | 0.80 | 7413 |

Data extracted from a study on the photophysical properties of 2-aryl-1,2,3-triazole acids and their sodium salts. mdpi.com

Environmental Sensitivity for Sensing Applications

The significant dependence of the photophysical properties of 1,2,3-triazole-4-carboxylic acids on their environment makes them excellent candidates for use as sensors. mdpi.comnih.gov These molecules can act as fluorescent probes to report on changes in their surroundings, such as solvent polarity and the presence of specific analytes. mdpi.comnih.gov

For example, the fluorescence of 2-aryl-1,2,3-triazole acids is sensitive to the presence of labile protons, suggesting their potential as sensors for identifying such analytes in biological systems, including enzymes and receptors. mdpi.comnih.gov Furthermore, some 1,2,3-triazole derivatives with carboxamide groups have demonstrated a remarkable ability to selectively detect metal ions like Hg²⁺ through drastic changes in their quantum yields. mdpi.com The ability of these compounds to sense nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), has also been reported, showcasing high selectivity and sensitivity. researchgate.net

Computational Chemistry and Theoretical Studies on 1h 1,2,3 Triazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of molecules with high accuracy. These ab initio and density functional theory methods are fundamental to understanding the intrinsic characteristics of the triazole scaffold.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is instrumental in determining stable molecular geometries and understanding the electronic landscape, which dictates the molecule's reactivity.

Studies on 1,2,3-triazole derivatives frequently employ DFT calculations to optimize their three-dimensional structures. For instance, calculations on related 2-aryl-1,2,3-triazole-carboxylic acids have determined key structural parameters like bond lengths and torsional angles. nih.gov These studies show that substituents on the triazole ring, such as the carboxylic acid group, can significantly rotate relative to the plane of the ring. nih.gov

DFT is also used to analyze the electronic structure, providing insights into molecular stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic stability and photoactivity. researchgate.net For example, a DFT investigation of 1,4-disubstituted-1,2,3-triazole derivatives used the B3LYP functional with the 6-311G++(d,p) basis set to perform optimized geometrical and electronic calculations. researchgate.net Such studies help in understanding charge transfer capabilities within the molecule. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.netresearchgate.net

| Study Focus | DFT Method/Functional | Key Findings | Reference |

|---|---|---|---|

| Geometry and Electronic Properties of 1,4-disubstituted-1,2,3-triazoles | B3LYP/6-311G++(d,p) | Optimized geometry, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping. | researchgate.netresearchgate.net |

| Structural Analysis of 2-Aryl-1,2,3-triazol-5-carboxylic Acids | B3LYP, MP2 | Determined non-coplanarity of substituents and rotation of the carboxylic group. | nih.gov |

| Stability of bis 1,2,3-triazole derivatives | Gaussian 09W | Evaluated molecular stability through quantum chemical methods. | |

| Electronic Structure of a Triazole Thiophene Molecule | Hybrid-functional DFT | Calculated a HOMO-LUMO gap of ~3.1 eV, indicating electronic stability. | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the spectroscopic properties of molecules by calculating their excited states. It is particularly valuable for simulating UV-Vis absorption spectra.

Researchers have successfully used TD-DFT to investigate the optical properties of 2-aryl-1,2,3-triazole acids and their salts in various solvents. mdpi.com These theoretical calculations help to interpret experimental results and understand how the environment affects the molecule's photophysical properties. mdpi.com For instance, TD-DFT calculations at the B3LYP/6-31+G(d,p) level were performed to compute UV-Vis spectra in different solvents. mdpi.com

However, predicting the spectroscopic signatures of 1,2,3-triazole based regioisomers can be challenging. Studies have shown that while some modern functionals like ωB97X-D combined with a suitable solvent model can achieve quantitative agreement with experimental spectra, the results need to be treated with caution. rsc.org The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for accuracy. rsc.org Computational studies on other 1,2,3-triazole derivatives have also utilized TD-DFT with a CPCM (Conductor-like Polarizable Continuum Model) to characterize the compounds and predict their UV-Vis absorption spectra. researchgate.netscispace.com

For even greater accuracy, particularly for resolving ambiguities in DFT results, more computationally intensive ab initio methods are used. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the empirical parameterization common in DFT functionals.

In the study of 2-aryl-1,2,3-triazol-5-carboxylic acids, MP2 calculations were used alongside DFT for geometry optimization. nih.gov It was found that the MP2 method provided more accurate predictions for certain torsional angles compared to the B3LYP functional. nih.gov In another investigation focused on the photophysics of 1,2,3-triazole regioisomers, high-level ab initio calculations using RI-CC2 (Resolution of Identity second-order Approximate Coupled-Cluster) and EOM-CCSD (Equation-of-Motion Coupled-Cluster Singles and Doubles) were performed. rsc.org These calculations were crucial to confirm that the low-energy spectra of these compounds were not associated with double excitations, a potential pitfall for TD-DFT methods. rsc.org These high-accuracy methods serve as important benchmarks for validating and calibrating more computationally efficient DFT functionals.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to drug discovery for predicting ligand-protein interactions.

Derivatives of 1H-1,2,3-triazole-4-carboxylic acid have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies predict how these compounds might interact with various biological targets.

A significant area of research has been the design of 1H-1,2,3-triazole-4-carboxamides as inhibitors of the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug metabolism. nih.govnih.gov Docking experiments were performed using the crystal structure of the PXR ligand-binding domain (PDB ID: 5X0R) to guide the structural optimization of these inhibitors. nih.gov Other studies have explored 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov

The versatility of the triazole scaffold is evident from the diverse range of targets investigated. These include the γ-aminobutyric acid (GABA) A receptor for potential neuromodulatory agents, researchgate.net viral proteins like those from Hepatitis C (PDB IDs: 6UE3, 8DK6) for antiviral applications, researchgate.netresearchgate.net and kinases such as Focal Adhesion Kinase (FAK) (PDB ID: 2JKK) for anticancer therapies. escholarship.org

| Biological Target | Therapeutic Area | PDB ID Used | Reference |

|---|---|---|---|

| Pregnane X Receptor (PXR) | Drug Metabolism/Interactions | 5X0R | nih.govnih.gov |

| Xanthine Oxidase | Hyperuricemia | Not specified | nih.gov |

| GABA-A Receptor | Neurology | Homology Model | researchgate.net |

| Hepatitis C Virus Proteins | Antiviral | 6UE3, 8DK6 | researchgate.netresearchgate.net |

| Focal Adhesion Kinase (FAK) | Anticancer | 2JKK | escholarship.org |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Not specified | nih.gov |

Beyond simply predicting if a molecule will bind, docking studies elucidate the specific interactions that stabilize the ligand-protein complex. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the protein's active site.

For the PXR inhibitors, docking poses suggested that a tert-butyl moiety on the compound occupied a hydrophobic pocket within the receptor. nih.gov The orientation of the ligand relative to crucial structural elements of the protein, such as the AF-2 helix, was found to be critical for its antagonist activity. nih.gov The computational predictions of binding modes helped to explain the structure-activity relationships (SAR) observed experimentally, where small chemical changes could convert an antagonist into an agonist. researchgate.net

In the case of FAK inhibitors, docking revealed detailed binding modes, including hydrogen bonds with the kinase hinge residue Cys502 and interactions with the DFG motif of the activation loop. escholarship.org These studies can also provide calculated binding affinities or energies, which can be correlated with experimentally measured values like the half-maximal inhibitory concentration (IC₅₀). For instance, docking of triazole derivatives against a hepatitis C viral target yielded binding energies of -7.16 and -7.03 kcal/mol. researchgate.net This detailed molecular insight allows for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, offering detailed information on the dynamic behavior of this compound and its derivatives.

Conformational Dynamics and Flexibility of this compound

The inherent flexibility and conformational preferences of molecules containing the this compound core are critical to their function. MD simulations have been employed to explore these characteristics, particularly in the context of peptidomimetics and enzyme inhibitors.

Studies on peptidotriazolamers, which incorporate 1,4-disubstituted 1H-1,2,3-triazoles as peptide bond replacements, show that these molecules can adopt well-defined secondary structures. Depending on the chirality of the amino acid side chains, these oligomers can fold into compact, regular helical structures or twisted "S"-shapes nih.gov. These simulations, often requiring specifically tailored force fields, elucidate the foldamer properties that are crucial for their biological mimicry nih.gov.

Furthermore, MD simulations are instrumental in understanding how triazole-based inhibitors bind to their target enzymes. For instance, simulations of 1,2,3-triazole analogues as dipeptidyl peptidase-4 (DPP-4) inhibitors have helped to elucidate their potential binding modes within the enzyme's active site nih.gov. These computational studies can identify key interactions, such as π-π stacking between the triazole ring and aromatic amino acid residues like Phenylalanine, which are essential for binding affinity nih.gov.

In some substituted derivatives, the conformational dynamics can include tautomerism. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists in equilibrium between its open-chain aldehyde form and a cyclic hemiacetal tautomer, 6-hydroxy-1,6-dihydro-4H-furo[3,4-d] nih.govmdpi.comsigmaaldrich.comtriazol-4-one. 1H NMR studies indicate that the open aldehyde form is predominant in solution, accounting for approximately 80% of the mixture mdpi.com.

Solvent Effects on Molecular Behavior

The surrounding solvent environment plays a pivotal role in the behavior of this compound derivatives. MD simulations and spectroscopic studies in various solvents have demonstrated significant environmental influence on their structure and properties.

The photophysical properties of 2-aryl-1,2,3-triazole acids are highly dependent on the solvent. In polar (DMSO) and non-polar (1,4-dioxane) aprotic solvents, these molecules tend to form stable intermolecular associates or nanoaggregates, which are responsible for their fluorescent properties. mdpi.com However, protic solvents like methanol (B129727) can disrupt these associations, leading to the formation of different fluorescent species mdpi.com. The effect of the solvent is also evident in NMR spectroscopy, where the chemical shift of the carboxylic acid proton is significantly altered by the solvent's polarity and its capacity for hydrogen bonding mdpi.com.

MD simulations of peptidotriazolamers vividly illustrate the impact of the solvent. A homochiral oligomer that adopts a distinct helical conformation in DMSO is observed to collapse into a more compact, less-ordered structure in water nih.gov. This conformational change is driven by the hydrophobic character of the side chains and the different solvation properties of water versus DMSO nih.gov.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between molecular structure and the resulting biological activity (SAR) or physical properties (SPR) is fundamental to rational drug design and materials science. The this compound scaffold has been extensively studied in this regard.

Correlation of Structural Modifications with Biological Activities

The this compound moiety is a versatile scaffold for developing potent and selective enzyme inhibitors. SAR studies have been crucial in optimizing these molecules for specific biological targets.

One prominent example is the development of inverse agonists and antagonists for the Pregnane X receptor (PXR), a key regulator of drug metabolism. In one study, a series of 1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated. Initial lead compound 1 , which featured a carbonyl amide linkage, showed only moderate PXR binding and weak antagonist activity. nih.gov Subsequent modifications revealed critical SAR insights.

Key SAR Findings for PXR Inhibitors:

Amide Linkage: Replacing a sulfonyl linkage in a previous series with a carbonyl amide linkage was a key starting point for a new class of analogs nih.gov.

Substituents at R³: Introducing amino and hydroxyl groups at the R³ position did not improve, and in some cases reduced, the PXR binding and cellular activities nih.gov. For instance, hydroxylation at the 4-position of the phenyl ring (compound 36 ) led to reduced binding affinity compared to the unsubstituted analog (compound 2 ) nih.gov.

Lipophilicity: To improve drug-like properties, modifications were made to reduce lipophilicity by introducing terminal hydrophilic groups like cyano or hydroxy moieties nih.gov.

Table 1: SAR of 1H-1,2,3-Triazole-4-carboxamide Analogs as PXR Inhibitors An interactive data table based on research findings.

| Compound | Modification from Compound 1 | PXR Binding IC₅₀ (µM) | Antagonist Activity IC₅₀ (µM) |

|---|---|---|---|

| 1 | Base structure | 1.2 | 34 |

| 2 | 3-tert-butyl instead of 2-tert-butyl on N-phenyl | 0.046 | 0.057 |

| 36 | Hydroxylation at 4-position of N-phenyl (relative to compound 2) | >10 | >10 |

| 37 | Methoxy group at 4-position of N-phenyl (relative to compound 2) | 0.23 | 0.45 |

Data sourced from a study on PXR inverse agonists and antagonists. nih.gov

Similarly, novel 1H-1,2,3-triazole analogs have been investigated as inhibitors of carbonic anhydrase-II. A preliminary SAR study suggested that the inclusion of a polar group on the phenyl ring attached to the triazole was beneficial for the inhibitory activity of the compounds. nih.gov

Understanding the Influence of Substituents on Physical and Spectroscopic Properties

The 1,4-disubstituted 1,2,3-triazole ring is considered an excellent isostere for the trans-amide bond, largely due to its comparable electronic properties. It possesses a significant dipole moment (approximately 4.5–4.8 Debye) and the ability for the C-H proton to act as a hydrogen bond donor, mimicking the N-H of an amide. nih.gov The nitrogen atoms N-2 and N-3 can act as weak hydrogen bond acceptors nih.gov.

Substituents can profoundly influence these properties. In a series of 2-aryl-1,2,3-triazole-4-carboxylic acids, the introduction of an electron-withdrawing substituent led to a red-shift in the fluorescence emission maxima and a four-fold increase in the quantum yield mdpi.com. This demonstrates a clear structure-property relationship where electronic modifications directly tune the photophysical characteristics mdpi.com.

The effect of substituents is also readily observed in NMR spectroscopy. The chemical shifts of the triazole ring protons and adjacent functional groups are sensitive to the electronic nature of the substituents.

Table 2: Influence of N-1 Substituent on ¹H NMR Chemical Shifts of 4-Formyl-1,2,3-triazoles An interactive data table showing substituent effects on spectroscopic data.

| N-1 Substituent | Aldehyde Proton (δ, ppm) | Triazole Ring Proton (δ, ppm) |

|---|---|---|

| Methyl | 10.14 | 8.15 |

| Benzyl | - | - |

| Allyl | 10.15 | 8.16 |

| Hexyl | 10.14 | 8.15 |

Data compiled from the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental property of this compound, governing its ionization state in solution, which in turn affects its solubility, membrane permeability, and receptor binding capability.

Computational methods can predict pKa values, but experimental determination provides crucial benchmarks. Studies on 2-aryl-1,2,3-triazole-4-carboxylic acids have involved the experimental determination of their pKa values. These compounds were found to be weak acids, with their acidity influenced by the substituents on the aryl ring. mdpi.com The determination was based on the relationship between the solution's concentration and its pH mdpi.com.

Table 3: Experimental pKa Values for Substituted 1,2,3-Triazole-4-carboxylic Acids An interactive data table of acidity constants.

| Compound | Substituent on 2-Aryl Ring | pKa (in H₂O-DMSO 9:1) |

|---|---|---|

| 1a | Phenyl | 8.5 ± 0.1 |

| 1b | Phenyl with Pyrrolidine | 7.3 ± 0.2 |

Data sourced from a study combining NMR spectroscopy and quantum-chemical calculations. mdpi.com

These findings classify these specific triazole acids as significantly weaker than a benchmark like benzoic acid (pKa ≈ 4.2), a property that is critical for their behavior in physiological environments mdpi.com.

Applications of 1h 1,2,3 Triazole 4 Carboxylic Acid in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid and planar nature of the 1,2,3-triazole ring, combined with the coordinating capability of the carboxylate group, makes 1H-1,2,3-triazole-4-carboxylic acid and its derivatives exceptional candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity and tunable structures.

Utilization as Linkers in MOF Synthesis

This compound and its analogues serve as organic linkers, bridging metal ions or clusters to form extended, crystalline networks. The triazole ring itself can participate in coordination with metal centers, augmenting the structural diversity and stability of the resulting MOFs. The synthesis of a highly porous MOF incorporating a triazole-containing octacarboxylate linker and copper ions has been reported, demonstrating the successful integration of the triazole moiety into a stable framework. mdpi.com The nitrogen-rich character of the triazole ring is a key feature, creating a specific chemical environment within the pores of the MOF. mdpi.com

Design of MOFs with Tailored Properties for Gas Storage and Catalysis

The incorporation of 1,2,3-triazole moieties into MOF structures has been shown to significantly influence their functional properties, particularly in the fields of gas storage and catalysis. The nitrogen atoms in the triazole ring can act as Lewis basic sites, enhancing the affinity of the MOF for certain gas molecules, such as carbon dioxide.

For instance, a MOF constructed with a triazole-containing linker and copper ions exhibited high uptake of CO2. mdpi.com This enhanced affinity is attributed to the favorable interactions between the quadrupole moment of CO2 and the polar nitrogen-rich environment of the triazole rings. mdpi.com This property is crucial for applications in carbon capture and sequestration.

Furthermore, these triazole-functionalized MOFs have demonstrated remarkable catalytic activity. The aforementioned copper-based MOF was found to be a highly effective heterogeneous catalyst for the chemical fixation of CO2 through its cycloaddition with epoxides. mdpi.com The presence of both open metal sites and the nitrogen-rich triazole units within the framework synergistically contributes to the high catalytic performance. mdpi.com The catalytic activity of such MOFs can be significantly higher than that of benchmark materials like HKUST-1 under similar conditions. mdpi.com

Hydrogel Formation through Supramolecular Self-Assembly

Interestingly, a close structural isomer of this compound, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA), has been shown to act as a hydrogelator. nih.gov This molecule undergoes self-assembly in water upon sonication to form stable supramolecular viscoelastic hydrogels. nih.gov In contrast, its 1,2,4-triazole (B32235) counterpart, 5-(4H-1,2,4-triazol-4-yl)isophthalic acid (5-TIA), does not form a hydrogel on its own. nih.gov

This highlights the critical role of the specific isomerism of the triazole ring in directing the supramolecular self-assembly process that leads to hydrogelation. The formation of these hydrogels opens up possibilities for applications in controlled drug delivery, as demonstrated by the encapsulation and pH-dependent release of oxytetracycline (B609801) from these materials. nih.gov Hybrid hydrogels can also be formed by combining the gelling and non-gelling isomers, allowing for the fine-tuning of the material's properties. nih.gov

Polymer Chemistry and Functional Materials

The unique chemical functionalities of this compound also lend themselves to the field of polymer chemistry, where it can be used to synthesize functional materials with enhanced or responsive properties.

Incorporation into Polymer Backbones for Enhanced Properties

The 1,2,3-triazole ring is increasingly being recognized as a valuable component to be incorporated into polymer backbones. rsc.org This can be achieved through the polymerization of monomers containing the triazole moiety. While direct polymerization of this compound is not widely reported, the synthesis of polymers containing 1,2,3-triazole units in their main chain is an active area of research. rsc.org

The inclusion of the triazole ring can impart several beneficial properties to the resulting polymer. The rigidity of the ring can enhance the thermal stability and mechanical strength of the material. Furthermore, the polar nature of the triazole can improve a polymer's solubility in certain solvents and its adhesive properties. The facile synthesis of 1,2,3-triazoles via "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) provides an efficient and versatile method for creating these functional polymers. nih.gov

Development of Responsive Materials

The development of "smart" or stimuli-responsive materials that can change their properties in response to external triggers is a major goal in materials science. nih.gov While direct applications of this compound in this area are still emerging, the inherent properties of the triazole ring suggest its potential in creating responsive polymers.

Sensors and Probes

The unique structural and photophysical properties of the 1,2,3-triazole ring make it a valuable component in the design of advanced sensors and probes. The high dipole moment, molecular rigidity, and the capacity for intermolecular interactions, such as hydrogen bonding and π-stacking, contribute to its effectiveness as a sensor building block. mdpi.com

Design of this compound-Based Fluorescent Sensors